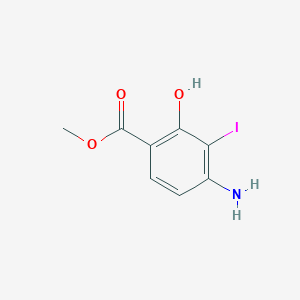

methyl 4-amino-2-hydroxy-3-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-hydroxy-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVTWXRLWGNGNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)N)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance Within Halogenated Aminohydroxybenzoate Systems

The unique arrangement of substituents on the benzene (B151609) ring of methyl 4-amino-2-hydroxy-3-iodobenzoate dictates its chemical behavior and physical properties. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing methyl ester and iodo groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity in various chemical reactions.

The hydroxyl group at the 2-position and the amino group at the 4-position are strong activating groups in electrophilic aromatic substitution, directing incoming electrophiles to specific positions on the ring. However, the presence of the bulky iodine atom at the 3-position provides significant steric hindrance, which can in turn direct the regioselectivity of further reactions.

The presence of both a hydroxyl and an amino group allows for the formation of intra- and intermolecular hydrogen bonds, which can influence the compound's crystal structure and physical properties such as melting and boiling points. nih.gov Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry. nih.gov The combination of these functional groups makes halogenated aminohydroxybenzoates like this one interesting candidates for applications in medicinal chemistry and materials science, where halogenation is often used to enhance properties like bioavailability.

Positioning As a Synthetic Target and Precursor in Advanced Organic Synthesis

Direct and Regioselective Iodination Strategies

The introduction of an iodine atom onto the aromatic ring of a substituted benzoate (B1203000) precursor is a key step in the synthesis of this compound. The success of this approach hinges on the ability to control the regioselectivity of the iodination reaction, directing the iodine to the position ortho to the hydroxyl group and meta to the amino group.

Electrophilic Iodination of Substituted Benzoates

Electrophilic aromatic substitution is a fundamental method for the halogenation of arenes. In the context of synthesizing the target molecule, the starting material would typically be methyl 4-amino-2-hydroxybenzoate. The hydroxyl and amino groups are strong activating groups and ortho-, para-directors. Since the para position to the amino group is occupied, and the desired position for iodination is ortho to the hydroxyl group and ortho to the amino group, careful selection of iodinating agents and reaction conditions is crucial to achieve the desired regioselectivity and prevent poly-iodination.

Common electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, iodine monochloride (ICl), and N-iodosuccinimide (NIS). For highly activated substrates like methyl 4-amino-2-hydroxybenzoate, milder iodinating agents are often preferred to control the reaction.

N-Iodosuccinimide (NIS) is a versatile and relatively mild electrophilic iodinating agent suitable for activated aromatic compounds, including phenols and anilines. The reactivity of NIS can be modulated by the use of acid catalysts such as trifluoroacetic acid or Lewis acids like iron(III) triflimide. The catalytic activation of NIS enhances the electrophilicity of the iodine, facilitating the substitution reaction under controlled conditions. Research on the iodination of similarly activated substrates suggests that the reaction can proceed with high regioselectivity. For instance, the iodination of 3-amino-2-methylquinazolin-4(3H)-one has been successfully achieved using iodine monochloride in acetic acid, highlighting the utility of this reagent for iodinating amino-substituted aromatic systems.

The table below summarizes various electrophilic iodination methods applicable to activated aromatic substrates.

| Iodinating Reagent | Catalyst/Activator | Substrate Type | Key Features |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, FeCl₃ | Phenols, Anilines | Mild conditions, good regioselectivity, catalyst can enhance reactivity. |

| Iodine Monochloride (ICl) | Acetic acid | Amino-substituted aromatics | More reactive than I₂, can be effective for moderately activated rings. |

| Molecular Iodine (I₂) | Oxidizing agents (e.g., HIO₃) | Highly activated aromatics | Requires an oxidant to generate the electrophilic iodine species. |

Transformations from Aryl Amines via Diazotization-Iodination

An alternative and highly reliable method for the introduction of an iodine atom onto an aromatic ring is the Sandmeyer reaction. This two-step process involves the diazotization of a primary aromatic amine followed by the displacement of the resulting diazonium group with an iodide ion. A key advantage of this method is that the position of iodination is predetermined by the initial position of the amino group, thus offering excellent regiochemical control.

To apply this strategy for the synthesis of this compound, a suitable precursor would be methyl 3,4-diamino-2-hydroxybenzoate. The synthesis would proceed as follows:

Selective Diazotization : The 3-amino group would be selectively diazotized using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). The selectivity between the two amino groups would be a critical factor, influenced by their electronic and steric environments.

Iodination : The resulting diazonium salt is then treated with a solution of an iodide salt, most commonly potassium iodide (KI). The diazonium group is an excellent leaving group and is readily displaced by the iodide nucleophile, yielding the desired 3-iodo product. Notably, the iodination step of the Sandmeyer reaction often proceeds without the need for a copper catalyst, which is typically required for the introduction of other halogens or a cyano group.

While a direct protocol for methyl 4-amino-2-hydroxybenzoate is not extensively documented, the Sandmeyer reaction is a well-established and general method for the synthesis of aryl iodides from aryl amines.

Application of Polyvalent Iodine Reagents in Synthesis

Polyvalent iodine reagents, also known as hypervalent iodine reagents, have emerged as powerful and environmentally benign oxidizing agents in organic synthesis. Compounds such as phenyliodine(III) diacetate (PIDA) and iodosylbenzene (PhIO) can be used to mediate a variety of transformations, including halogenations.

In the context of iodination, polyvalent iodine reagents can act as sources of electrophilic iodine or as oxidants in conjunction with a source of iodide. For instance, the oxidative iodination of activated arenes can be achieved using a system composed of an iodine(III) reagent and molecular iodine or an iodide salt. The hypervalent iodine compound oxidizes the iodide source to a more electrophilic species, which then participates in the aromatic substitution.

One example from the literature describes the use of m-iodosylbenzoic acid in the presence of iodine for the oxidative iodination of arenes. These reagents are known to be effective for the functionalization of electron-rich aromatic systems, including phenols and anilines. The regioselectivity of such reactions would be governed by the directing effects of the existing substituents on the aromatic ring. While specific applications to the target molecule are not widely reported, the principles of hypervalent iodine chemistry suggest their potential utility in its synthesis, offering mild and selective reaction conditions.

Construction of the Benzoate Core and Functional Group Interconversions

This synthetic approach focuses on first establishing the core benzoic acid or benzoate structure with some of the required functional groups and then introducing or modifying the remaining functionalities.

Esterification Reactions to Form Methyl Benzoate

The methyl ester functionality in the target molecule is typically introduced through the esterification of the corresponding carboxylic acid, 4-amino-2-hydroxy-3-iodobenzoic acid. The Fischer esterification is the most common and direct method for this transformation. This reaction involves heating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

It is important to note that the presence of the basic amino group on the aromatic ring will neutralize one equivalent of the acid catalyst. Therefore, at least a stoichiometric amount of the acid catalyst relative to the amino group is required, in addition to the catalytic amount needed for the esterification itself.

Microwave-assisted Fischer esterification has been shown to significantly reduce reaction times and improve yields for the esterification of substituted benzoic acids. This technique offers a more efficient alternative to conventional heating methods.

The table below outlines common methods for the esterification of benzoic acids.

| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |

| Fischer Esterification | Methanol, catalytic H₂SO₄ or HCl, heat (reflux) | Simple, uses inexpensive reagents. | Reversible, requires excess alcohol, long reaction times. |

| Microwave-Assisted | Methanol, catalytic H₂SO₄, microwave irradiation | Rapid reaction times, often higher yields. | Requires specialized equipment. |

| Thionyl Chloride | Methanol, thionyl chloride (SOCl₂) | Forms an acid chloride intermediate, irreversible. | Thionyl chloride is corrosive and moisture-sensitive. |

Selective Derivatization of Amine and Hydroxyl Functionalities

In a multi-step synthesis, it is often necessary to protect one or more functional groups to prevent them from reacting in subsequent steps. For a molecule like this compound, both the amino and hydroxyl groups are reactive. Selective protection allows for the specific modification of other parts of the molecule.

Protection of the Amino Group: The amino group is often protected as an amide, for example, by reacting it with acetic anhydride (B1165640) to form an acetamide. The acetyl group is generally stable to many reaction conditions and can be removed later by acid or base hydrolysis. This protection strategy is crucial if, for instance, a strong oxidizing agent is to be used in a subsequent step that could otherwise oxidize the amino group.

Protection of the Hydroxyl Group: The hydroxyl group can be protected as an ether (e.g., methyl or benzyl (B1604629) ether) or an ester (e.g., acetate). The choice of protecting group depends on the planned subsequent reactions and the conditions required for its removal. For example, a benzyl ether can be removed by hydrogenolysis, a reaction that would not affect many other functional groups.

The selective derivatization also extends to the deprotection steps, which must be chosen carefully to avoid cleaving other sensitive groups in the molecule. The strategic use of protecting groups is a cornerstone of synthetic organic chemistry and would be essential in a lengthy synthesis of the target compound or its analogs.

Reduction Pathways of Ester and Carbonyl Groups

The selective reduction of the methyl ester group in this compound to a primary alcohol is a fundamental transformation that can be achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of readily converting esters to primary alcohols. The reaction typically proceeds in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). However, the high reactivity of LiAlH4 necessitates careful consideration of the other functional groups present in the molecule. The acidic protons of the amino (-NH2) and hydroxyl (-OH) groups will react with LiAlH4, consuming the reagent and liberating hydrogen gas. Therefore, an excess of the reducing agent is required to ensure complete reduction of the ester.

In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally unreactive towards esters under standard conditions (e.g., in alcoholic solvents at room temperature). This chemoselectivity allows for the selective reduction of aldehydes and ketones in the presence of esters. However, the reactivity of NaBH4 can be enhanced by the use of additives or by performing the reaction at higher temperatures. For instance, the combination of NaBH4 with salts like lithium chloride or calcium chloride, or the use of solvents like diglyme (B29089) at elevated temperatures, has been shown to effect the reduction of aromatic esters. It is important to note that under forcing conditions, the carbon-iodine bond may also be susceptible to reduction.

For a partial reduction of the ester to an aldehyde, sterically hindered hydride reagents such as diisobutylaluminum hydride (DIBAL-H) are typically employed at low temperatures.

Table 1: Reactivity of Common Hydride Reagents with this compound Functional Groups

| Reagent | Ester (-COOCH3) | Amino (-NH2) | Hydroxyl (-OH) | Aryl Iodide (C-I) |

| LiAlH4 | Reduction to -CH2OH | Acid-base reaction | Acid-base reaction | Potentially reducible |

| NaBH4 | Generally unreactive | No reaction | Acid-base reaction | Generally unreactive |

| DIBAL-H | Partial reduction to -CHO | No reaction | Acid-base reaction | Generally unreactive |

Metal-Catalyzed Cross-Coupling Reactions for Advanced Construction

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.orglibretexts.org For a substrate like this compound, the Sonogashira coupling would introduce an alkynyl group at the 3-position.

A critical consideration for this reaction is the potential for the amino and hydroxyl groups to interfere with the catalytic cycle. These groups can coordinate to the metal centers or react with the base, potentially deactivating the catalyst. To circumvent these issues, protection of the amino and hydroxyl groups may be necessary. Common protecting groups for anilines include acetyl (Ac) or tert-butyloxycarbonyl (Boc), while hydroxyl groups can be protected as ethers (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBS)). The choice of protecting group is crucial and should be compatible with the reaction conditions and easily removable post-coupling.

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

| Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(PPh3)2 | Catalyzes the oxidative addition of the aryl iodide |

| Copper(I) Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine, Diisopropylamine | Neutralizes the HI byproduct and deprotonates the alkyne |

| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants and catalysts |

Suzuki-Miyaura Coupling in Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is widely used for the synthesis of biaryl compounds. In the context of this compound, a Suzuki-Miyaura coupling would introduce a new aryl or heteroaryl group at the 3-position.

Similar to the Sonogashira coupling, the presence of the amino and hydroxyl groups can be problematic. The basic conditions of the Suzuki-Miyaura reaction (often using bases like potassium carbonate, cesium carbonate, or potassium phosphate) can lead to deprotonation of these functional groups, which may affect the catalyst and the outcome of the reaction. Therefore, protection of the amino and hydroxyl groups is often a prudent strategy to ensure high yields and avoid side reactions. A variety of palladium catalysts and ligands can be employed, and the choice often depends on the specific substrates being coupled. For substrates with unprotected amino groups, specific catalyst systems with bulky, electron-rich phosphine (B1218219) ligands have been developed to overcome catalyst inhibition. organic-chemistry.org

Copper-Promoted N-Arylation for Aniline (B41778) Functionalization

The Ullmann condensation, or copper-promoted N-arylation, is a classic method for forming a carbon-nitrogen bond between an aryl halide and an amine or amide. wikipedia.org This reaction could be utilized to further functionalize the amino group of this compound or, if the amino group is protected, to introduce a nitrogen-based substituent at the 3-position by reacting with an appropriate amine.

For the N-arylation of the existing amino group, a reaction with an aryl halide in the presence of a copper catalyst and a base would be employed. Conversely, to form a new C-N bond at the 3-position, the iodo-substituted compound would be reacted with an amine or amide. The selective N-arylation of aminophenols has been achieved using both copper and palladium catalyst systems, with the choice of catalyst and ligand dictating the selectivity between N- and O-arylation. nih.govmit.edumit.eduacs.org The hydroxyl group in the target molecule adds a layer of complexity, as O-arylation can be a competing reaction. The choice of catalyst, ligand, and reaction conditions is therefore critical to achieve the desired chemoselectivity.

Intramolecular C-H Arylation for Polycyclic Frameworks

Intramolecular C-H arylation is a powerful strategy for the synthesis of polycyclic and heterocyclic compounds. This reaction involves the palladium-catalyzed coupling of an aryl halide with a C-H bond within the same molecule. For a derivative of this compound, where a suitable tether containing a C-H bond is attached to the amino or hydroxyl group, an intramolecular C-H arylation could lead to the formation of a new ring fused to the benzene (B151609) ring.

For example, if the amino group is acylated with a group containing an aryl C-H bond in a sterically favorable position, an intramolecular cyclization can be induced. The success of such reactions is highly dependent on the nature of the tether, the directing group (if any), and the catalyst system. Palladium catalysts are commonly used, and the reaction often requires a base and a high temperature. This methodology provides a direct and atom-economical route to complex polycyclic aromatic systems.

Annulation and Ring-Forming Reactions

The ortho-positioning of the amino and iodo groups in a derivative of this compound (after potential modification of the hydroxyl group) provides a classic precursor for annulation reactions to construct fused heterocyclic systems. For instance, palladium-catalyzed annulation of ortho-iodoanilines with alkynes is a well-established method for the synthesis of quinolines. organic-chemistry.orgnih.gov

In a typical reaction, the ortho-iodoaniline is coupled with a terminal or internal alkyne in the presence of a palladium catalyst and a base. The reaction proceeds through a sequence of oxidative addition, alkyne insertion, and reductive elimination, followed by cyclization and aromatization to afford the quinoline (B57606) ring system. The substituents on the alkyne determine the substitution pattern on the newly formed ring. Given the substitution pattern of this compound, this approach could lead to the synthesis of highly functionalized quinoline derivatives. Again, protection of the hydroxyl and potentially the amino group might be necessary to ensure the desired reactivity and avoid catalyst deactivation.

Condensation Reactions for Heterocycle Formation

Condensation reactions are a fundamental class of reactions in organic chemistry used to form carbon-carbon or carbon-heteroatom bonds, often with the elimination of a small molecule like water. The amino and hydroxyl groups of this compound and related compounds are excellent nucleophiles for condensation reactions, enabling the formation of various fused heterocyclic systems.

A pertinent example involves the synthesis of benzothiazoles (BT), a class of heterocyclic compounds with significant biological activity. In a reported synthesis, a compound structurally related to our target, methyl 4-amino-3-iodobenzoate, was condensed with o-aminothiophenol (ATP). acs.org The reaction, conducted in polyphosphoric acid (PPA) at high temperatures, was expected to yield an iodinated benzothiazole. However, the conditions led to an electrophilic substitution of the iodo group, ultimately producing 2-(4-aminophenyl)benzothiazole. acs.org This highlights how reaction conditions can be tuned to either retain or replace the iodine substituent.

For this compound, the presence of both an amino and a hydroxyl group offers pathways to different heterocycles. For instance, condensation with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepines or benzoxazepines, depending on which nucleophile participates in the cyclization step. The reaction of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents is another example of condensation that yields complex heterocyclic systems like arylazonicotinates. researchgate.netacs.org These reactions typically proceed through the formation of an intermediate that undergoes cyclization and dehydration to afford the final heterocyclic product.

Table 1: Example of Condensation for Benzothiazole Formation

| Reactants | Catalyst/Solvent | Temperature | Product | Yield | Reference |

| o-Aminothiophenol, Methyl 4-amino-3-iodobenzoate | Polyphosphoric Acid (PPA) | 220 °C | 2-(4-aminophenyl)benzothiazole | 14% | acs.org |

Carbonylation-Cyclization Strategies

Palladium-catalyzed carbonylation-cyclization reactions represent a powerful tool for constructing heterocyclic rings by incorporating a carbonyl group (C=O) from carbon monoxide gas. The aryl iodide functionality in this compound makes it an ideal substrate for such transformations. The strategy typically involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by CO insertion to form an acyl-palladium intermediate, which is then trapped intramolecularly by a nearby nucleophile.

The ortho-iodoaniline and ortho-iodophenol moieties within the target molecule allow for the synthesis of important nitrogen- and oxygen-containing heterocycles.

Quinazolinone Synthesis: The ortho-iodoaniline portion can be utilized to synthesize quinazolinone derivatives. A palladium acetate-bidentate phosphine catalyst system effectively promotes the cyclocarbonylation of o-iodoanilines with various heterocumulenes like isocyanates and carbodiimides. acs.org The reaction proceeds by the initial formation of a urea-type intermediate, which then undergoes palladium-catalyzed carbonylation and cyclization to yield 4(3H)-quinazolinones. acs.orgresearchgate.netnih.gov This approach offers a direct route to valuable heterocyclic cores from readily available starting materials. nih.govresearchgate.net

Benzoxazinone Synthesis: Similarly, the ortho-iodophenol structure can be exploited. The palladium-catalyzed cyclocarbonylation of o-iodophenols with heterocumulenes affords benzo[e]-1,3-oxazin-4-one derivatives. acs.org The mechanism is thought to involve the in situ formation of a carbamate (B1207046) ester, followed by carbonylative amidation to close the ring. acs.org

These carbonylative cyclization methods are highly versatile and have been applied to a wide range of substrates, demonstrating excellent functional group tolerance and providing access to complex molecules. organic-chemistry.orgnih.govorganic-chemistry.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Carbonylation-Cyclization Reactions

| Substrate Type | Coupling Partner | Catalyst System | Product Type | Reference |

| o-Iodoaniline | Isocyanates, Carbodiimides | Pd(OAc)₂, Bidentate Phosphine | 4(3H)-Quinazolinone Derivatives | acs.org |

| o-Iodophenol | Carbodiimides, Isocyanates | Pd(OAc)₂, dppb | Benzo[e]-1,3-oxazin-4-one Derivatives | acs.org |

| o-Iodoaniline | Imidoyl Chlorides | Palladium Catalyst | Quinazolin-4(3H)-ones | nih.gov |

| o-Iodoaniline | Aryl Iodides | Heterogeneous Pd Catalyst | 2-Arylbenzoxazinones | organic-chemistry.org |

Advanced Structural and Computational Analysis of Methyl 4 Amino 2 Hydroxy 3 Iodobenzoate and Analogs

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the precise spatial arrangement of atoms in the solid state. While specific crystallographic data for methyl 4-amino-2-hydroxy-3-iodobenzoate is not publicly available, analysis of closely related analogs provides a robust framework for predicting its structural behavior.

For methyl 4-amino-3-methylbenzoate, another related analog, the crystal structure is also monoclinic, with the amino nitrogen and methyl carbon atoms lying in the plane of the benzene (B151609) ring. nih.gov Based on these analogs, it is anticipated that this compound would also adopt a largely planar conformation in the solid state, with the substituents—amino, hydroxyl, iodo, and methoxycarbonyl groups—lying close to the plane of the benzene ring.

Table 1: Crystallographic Data for an Analog: Methyl 2-hydroxy-4-iodobenzoate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇IO₃ |

| Molecular Weight | 278.04 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.3286 (8) |

| b (Å) | 21.334 (4) |

| c (Å) | 9.2941 (16) |

| β (°) | 93.744 (4) |

| Volume (ų) | 856.4 (3) |

| Z | 4 |

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. While no specific polymorphs have been reported for this compound, its analogs, like methyl 4-hydroxybenzoate, are known to exhibit polymorphism. nih.gov The different polymorphs arise from variations in the crystal packing, which are influenced by the intermolecular interactions. nih.gov

The crystal packing of these molecules is often dominated by hydrogen bonding and other non-covalent interactions. In the case of methyl 2-hydroxy-4-iodobenzoate, the molecules form a layered or sheet-like structure. researchgate.netnih.gov The packing in methyl 4-amino-3-methylbenzoate involves molecules linked into chains. nih.gov Given the functional groups present in this compound (amino, hydroxyl, and carbonyl), a complex network of intermolecular interactions is expected, potentially leading to the formation of various polymorphic forms under different crystallization conditions. The iodine atom can also participate in halogen bonding, further influencing the supramolecular assembly. nih.gov

Hydrogen bonding plays a crucial role in dictating the molecular conformation and crystal packing of hydroxyl- and amino-substituted benzoates.

Intramolecular Hydrogen Bonding: A prominent feature in analogs like methyl 2-hydroxy-4-iodobenzoate is the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the methyl ester. researchgate.netnih.gov This interaction forms a stable six-membered ring, which contributes to the planarity of the molecule. It is highly probable that this compound would exhibit a similar intramolecular hydrogen bond between the 2-hydroxy group and the ester's carbonyl oxygen.

Intermolecular Hydrogen Bonding: The presence of both an amino group and a hydroxyl group in the target molecule provides ample opportunity for extensive intermolecular hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. In methyl 2-hydroxy-4-iodobenzoate, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of an adjacent molecule lead to the formation of centrosymmetric dimeric pairs. nih.gov The amino group in this compound would introduce additional hydrogen bond donor sites (N-H), leading to more complex and robust hydrogen-bonded networks, likely forming chains or sheets within the crystal lattice, similar to what is observed in 4-aminosalicylic acid derivatives. acs.orgacs.org

Table 2: Hydrogen Bond Geometry for an Analog: Methyl 2-hydroxy-4-iodobenzoate (Å, °) nih.gov

| D—H···A | D-H | H···A | D···A | D-H···A (°) | Type |

|---|---|---|---|---|---|

| O3—H3···O2 | 0.70 (4) | 2.05 (4) | - | - | Intramolecular |

| O3—H3···O2ⁱ | - | 2.53 (4) | 3.087 (2) | 139 (4) | Intermolecular |

(Symmetry code: (i) -x+1, -y+1, -z+1)

Spectroscopic Characterization Beyond Identification

Spectroscopic techniques provide valuable information that complements crystallographic data, offering insights into molecular structure, conformation, and interactions in various states.

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. auremn.org.br For this compound, both ¹H and ¹³C NMR would provide critical information for confirming its regiochemistry and offering insights into its conformational preferences in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amino protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would confirm the 1,2,3,4-substitution pattern on the benzene ring. The presence of the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen would likely cause the hydroxyl proton to appear as a downfield signal. The chemical shift of the amino protons would be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show distinct resonances for each of the eight carbon atoms in the molecule. The chemical shifts would be highly dependent on the nature of the substituents. For instance, the carbon attached to the iodine atom (C3) would experience a significant shielding effect. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. By comparing the experimental chemical shifts with those predicted by computational methods, a detailed picture of the electronic environment of each carbon atom can be obtained. nih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mt.comthermofisher.com These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H and N-H Stretching: Broad bands in the region of 3500-3200 cm⁻¹ would correspond to the stretching vibrations of the hydroxyl and amino groups, respectively. The broadness of these peaks is indicative of hydrogen bonding.

C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ would be attributed to the carbonyl stretching of the ester group. The position of this band can be influenced by the intramolecular hydrogen bond, which tends to shift it to a lower frequency.

C-N, C-O, and C-I Stretching: Vibrations corresponding to the stretching of C-N, C-O, and C-I bonds would be found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. mt.com While polar groups like C=O give strong signals in IR, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the benzene ring and the C-I bond. The low-frequency modes in the Raman spectrum can also provide information about the crystal lattice vibrations and polymorphism. mt.com

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching (H-bonded) | 3400 - 3200 (broad) |

| N-H (amino) | Symmetric/Asymmetric Str. | 3500 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C-H (methyl) | Stretching | 2990 - 2950 |

| C=O (ester) | Stretching (H-bonded) | 1700 - 1680 |

| C=C (aromatic) | Stretching | 1620 - 1450 |

| C-O (ester/phenol) | Stretching | 1300 - 1100 |

| C-N (amino) | Stretching | 1340 - 1250 |

Photophysical Properties and Excited State Phenomena

The photophysical properties of this compound are dictated by its electronic structure, which features an aromatic ring substituted with both electron-donating groups (-NH₂, -OH) and an electron-withdrawing group (-COOCH₃), as well as a heavy iodine atom. These properties include absorption and emission of light, and the subsequent processes that occur from the electronically excited state.

The absorption spectrum is characterized by electronic transitions from the ground state to various excited states. The presence of multiple auxochromes (-NH₂, -OH) on the benzoic acid core is expected to cause a red-shift (bathochromic shift) in the absorption bands compared to unsubstituted methyl benzoate (B1203000).

Upon absorption of a photon, the molecule is promoted to an excited state. The subsequent de-excitation pathways can include fluorescence, phosphorescence, or non-radiative decay. The study of excited state dynamics can reveal phenomena such as intramolecular charge transfer (ICT). In molecules like the title compound, with both donor and acceptor groups, excitation can lead to a significant redistribution of electron density, forming a twisted intramolecular charge transfer (TICT) state. researchgate.net This process is often highly sensitive to the polarity of the surrounding solvent. researchgate.net

The presence of the heavy iodine atom is known to significantly influence excited state phenomena through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁). Consequently, this often leads to a decrease in fluorescence quantum yield and an increase in phosphorescence quantum yield. This property is crucial in applications such as photodynamic therapy and organic light-emitting diodes (OLEDs).

Quantum Chemical and Molecular Modeling Approaches

Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequency Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and vibrational frequencies. cyberleninka.ru For this compound, DFT calculations, often using a functional like B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), can provide the optimized molecular geometry, including bond lengths and angles. nih.gov

Vibrational frequency predictions from DFT are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net While calculated harmonic frequencies are typically higher than experimental values due to the neglect of anharmonicity, they can be scaled by an empirical factor to achieve excellent agreement. nih.gov This allows for the precise assignment of spectral bands to specific molecular motions.

Table 2: Predicted Vibrational Frequencies (DFT) for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (-NH₂) | 3300-3500 |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 (broad) |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 |

| C=O Stretch | Ester (-COOCH₃) | 1700-1730 |

| C=C Stretch | Aromatic Ring | 1450-1600 |

| C-I Stretch | Aryl Iodide | 500-600 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Photophysical Behavior

To investigate the excited state properties and photophysical behavior computationally, Time-Dependent Density Functional Theory (TD-DFT) is employed. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the wavelengths of maximum absorption (λₘₐₓ) in an UV-Vis spectrum. actascientific.com The theory also provides the oscillator strength for each transition, which is related to the intensity of the corresponding absorption band. actascientific.com

By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., HOMO → LUMO), TD-DFT can characterize the nature of the excited state, such as identifying it as a π→π* or n→π* transition, or an intramolecular charge transfer (ICT) state. This information is crucial for understanding the fluorescence and phosphorescence behavior of the molecule and how its photophysical properties can be tuned by modifying its chemical structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in quantum chemistry for describing chemical reactivity. acs.orgacs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (E_LUMO) relates to its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. ajchem-a.com A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com The introduction of iodine atoms adjacent to each other on an aromatic ring has been computationally shown to create high-energy HOMOs, substantially lowering the HOMO-LUMO gap. nsf.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

Computational Analysis of Solvent Effects on Molecular Conformation

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. Computational methods are used to model these solvent effects. The most common approaches are either implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models (e.g., Molecular Dynamics simulations). ucl.ac.uk

In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. ucl.ac.uk This method is computationally efficient for predicting how solvent polarity affects the relative stability of different conformers. For the title compound, key conformational variables include the orientation of the hydroxyl, amino, and methyl ester groups relative to the aromatic ring. Hydrogen bonding interactions with protic solvents can also play a crucial role in stabilizing certain conformations.

Molecular dynamics (MD) simulations provide a more detailed, explicit representation of the solvent by modeling individual solvent molecules surrounding the solute. bham.ac.uk MD simulations can track the dynamic changes in the solute's conformation over time, providing insights into the specific solute-solvent interactions, such as hydrogen bonding and van der Waals forces, that govern its conformational preferences in solution. semanticscholar.orgbohrium.com

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Theoretical and computational chemistry studies provide significant insights into the reaction mechanisms and regioselectivity observed in the synthesis of this compound and its analogs. These investigations, primarily employing Density Functional Theory (DFT), help to elucidate the complex interplay of electronic and steric effects governed by the substituents on the aromatic ring.

The formation of this compound typically proceeds via an electrophilic aromatic substitution reaction, specifically the iodination of a precursor such as methyl 4-amino-2-hydroxybenzoate (B10774363). The regioselectivity of this reaction is dictated by the directing effects of the three substituents already present on the benzene ring: the amino (-NH₂), hydroxyl (-OH), and methyl carboxylate (-COOCH₃) groups.

The amino and hydroxyl groups are potent activating groups and are ortho, para-directing. libretexts.org This is due to their ability to donate electron density to the aromatic ring through resonance, which stabilizes the positive charge in the arenium ion intermediate formed during the substitution. ijrar.org Conversely, the methyl carboxylate group is a deactivating group and a meta-director, withdrawing electron density from the ring. libretexts.org

In the precursor molecule, methyl 4-amino-2-hydroxybenzoate, the positions ortho and para to the strongly activating amino and hydroxyl groups are the most nucleophilic and thus the most susceptible to electrophilic attack. Computational studies on substituted benzenes have quantified the influence of such groups on the reactivity of the aromatic ring. irjet.net The synergistic effect of the -NH₂ and -OH groups strongly activates the ring, making the iodination reaction proceed readily.

The regioselectivity of the iodination is determined by the relative stability of the possible arenium ion intermediates. Theoretical calculations on similar polysubstituted aromatic compounds have shown that the stability of these intermediates is the primary factor controlling the product distribution. The substitution can occur at several positions, but the directing effects of the existing groups will favor certain isomers.

For methyl 4-amino-2-hydroxybenzoate, the -OH group at C2 and the -NH₂ group at C4 direct electrophilic substitution to the C3, C5, and C6 positions. The -COOCH₃ group at C1 directs to the C3 and C5 positions. The C3 position is ortho to both the -OH and -COOCH₃ groups and meta to the -NH₂ group. The C5 position is para to the -OH group and ortho to the -NH₂ group, and meta to the -COOCH₃ group. The C6 position is para to the -NH₂ group and ortho to the -COOCH₃ group.

The observed formation of this compound indicates that substitution at the C3 position is the most favorable pathway. This can be rationalized by considering the combined electronic effects. The C3 position benefits from the ortho-directing effect of the hydroxyl group and the meta-directing influence of the methyl carboxylate group, which, although deactivating, still influences the electron distribution. The strong activation and directing effect of the amino and hydroxyl groups likely overcome the deactivating nature of the ester group, leading to a high degree of regioselectivity.

Below are illustrative tables with data from computational studies on related aromatic systems that demonstrate the principles governing the regioselectivity of electrophilic aromatic substitution.

| Substituent | Position of Attack | Activation Barrier (kcal/mol) |

|---|---|---|

| -OH (Phenol) | ortho | 15.2 |

| -OH (Phenol) | meta | 21.5 |

| -OH (Phenol) | para | 14.8 |

| -NO₂ (Nitrobenzene) | ortho | 28.4 |

| -NO₂ (Nitrobenzene) | meta | 25.1 |

| -NO₂ (Nitrobenzene) | para | 28.9 |

| Position of Attack | Relative Energy (kcal/mol) |

|---|---|

| ortho | 0.0 |

| meta | 5.2 |

| para | -1.1 |

These tables illustrate how activating groups like -OH lower the activation barrier for ortho and para substitution, while deactivating groups like -NO₂ increase the barriers for all positions but favor meta attack relatively. irjet.net The relative energies of the intermediates for anisole (a methoxybenzene, analogous to a phenol) show that the para and ortho intermediates are significantly more stable than the meta intermediate, explaining the observed regioselectivity.

In the case of this compound, the precise regioselectivity is a result of the complex interplay of these directing effects. Theoretical studies are crucial in dissecting these competing influences and providing a quantitative understanding of the reaction outcome.

Chemical Reactivity and Derivatization Patterns of the Methyl 4 Amino 2 Hydroxy 3 Iodobenzoate Core

Reactivity of the Amino Functionality

The amino group (-NH₂) is generally a potent nucleophile and a site for a wide range of chemical modifications.

Acylation and Amide Formation Reactions

Typically, the amino group of an aniline (B41778) derivative can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is one of the most fundamental transformations of anilines, often employed as a protecting strategy or to introduce new functionalities. However, specific examples of acylation reactions performed on methyl 4-amino-2-hydroxy-3-iodobenzoate are not detailed in the reviewed literature.

Condensation and Cyclocondensation Pathways

Aniline derivatives are common precursors in condensation and cyclocondensation reactions to form various heterocyclic systems. For instance, reaction with diketones can yield pyrroles, or reaction with other bifunctional reagents can lead to the formation of benzodiazepines, quinolines, or other fused ring systems. Despite the synthetic potential, documented examples of such pathways originating from this compound could not be located.

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group (-OH) is another key reactive site, capable of undergoing various transformations.

Alkylation and Arylation Reactions

The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting with alkyl halides in the presence of a base. This O-alkylation is a common strategy to modify the properties of phenolic compounds. Similarly, O-arylation can be achieved through methods like the Ullmann condensation. No specific studies detailing the alkylation or arylation of the hydroxyl group in this compound were identified.

Functional Group Interconversions at the Hydroxyl Site

The phenolic hydroxyl group can be transformed into other functional groups. For example, it can be converted into a triflate, which is an excellent leaving group for cross-coupling reactions. It can also be involved in esterification reactions. However, research illustrating these specific interconversions for this compound is not presently available.

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is a cornerstone of modern cross-coupling chemistry, making it arguably the most versatile site for derivatization on the aromatic ring. Aryl iodides are highly valued substrates for reactions such as Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. While it is chemically plausible that this compound would readily participate in these transformations, specific published research demonstrating these reactions on this particular substrate could not be found. A patent for medicinal compounds mentions the preparation of the target compound, but does not detail its subsequent reactions involving the aryl iodide. google.com

Palladium- and Copper-Catalyzed Carbon-Carbon and Carbon-Nitrogen Bond Formations

The presence of an iodine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Palladium-Catalyzed Reactions:

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-nitrogen bonds. Several named reactions are of particular relevance to the derivatization of the this compound core.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is advantageous given the multiple substituents on the target molecule.

Heck Reaction: The Heck reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and an alkene. bohrium.com This reaction is catalyzed by a palladium complex and requires a base. bohrium.com It is a powerful tool for the synthesis of substituted alkenes. bohrium.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.netrsc.org The Sonogashira coupling is instrumental in the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl iodide and an amine. This is a crucial method for the synthesis of arylamines. Given that the substrate already contains an amino group, careful selection of reaction conditions and protecting group strategies may be necessary to achieve selective N-arylation if desired.

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective alternative for forming carbon-nitrogen and carbon-oxygen bonds.

Ullmann Condensation: This reaction typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a stoichiometric amount of copper or a copper salt at elevated temperatures. While harsher than palladium-catalyzed methods, modern modifications have been developed that utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. For the this compound core, an intramolecular Ullmann-type reaction could potentially lead to the formation of heterocyclic structures.

The reactivity in these cross-coupling reactions is significantly influenced by the nature of the catalyst, ligands, base, and solvent system. A summary of potential palladium- and copper-catalyzed reactions is presented in Table 1.

| Reaction Name | Catalyst System | Coupling Partner | Bond Formed | Product Type |

| Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Organoboron reagent (e.g., Ar-B(OH)₂) | C-C | Biaryl |

| Heck Reaction | Palladium catalyst (e.g., Pd(OAc)₂), Base | Alkene | C-C | Substituted Alkene |

| Sonogashira Coupling | Palladium catalyst, Copper(I) co-catalyst, Base | Terminal Alkyne | C-C | Aryl Alkyne |

| Buchwald-Hartwig Amination | Palladium catalyst, Ligand, Base | Amine | C-N | Arylamine |

| Ullmann Condensation | Copper catalyst or salt, Base | Alcohol, Amine, or Thiol | C-O, C-N, or C-S | Aryl Ether, Arylamine, or Aryl Thioether |

Selective Transformations of the Iodine Substituent

The iodine substituent is the most versatile handle for selective transformations on the this compound core. Its relatively weak carbon-iodine bond allows for a wide range of reactions to be performed chemoselectively in the presence of the other functional groups.

Beyond the cross-coupling reactions mentioned above, the iodine atom can be replaced by various other functionalities. For instance, it can be substituted by hydrogen (hydrodeiodination) using reducing agents, effectively removing the iodine. It can also be converted to other functional groups through nucleophilic aromatic substitution, although the electron-rich nature of the ring may render this challenging without appropriate activation.

The selective transformation of the iodine substituent is crucial for the synthesis of a diverse library of compounds based on the this compound scaffold. The choice of reaction will depend on the desired final product and the compatibility of the reagents with the existing functional groups.

Regioselective Aromatic Substitutions and Functionalization

The existing substituents on the this compound ring direct the position of further electrophilic or nucleophilic attacks, allowing for regioselective functionalization.

Directed Ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In the case of this compound, there are three potential directing groups: the hydroxyl group, the amino group, and the methyl ester group. The hydroxyl group, after deprotonation to a phenoxide, is a powerful DMG. The amino group, especially after protection (e.g., as a carbamate), can also act as a DMG. The ester group is generally a weaker DMG.

The regiochemical outcome of a DoM reaction on this substrate would depend on the reaction conditions, particularly the choice of base and any protecting groups used. The hydroxyl group is likely to be the most influential directing group, favoring metalation at the C5 position. However, the interplay between the directing effects of the hydroxyl and amino groups, as well as potential steric hindrance from the iodine atom, would need to be carefully considered and experimentally determined.

Enzymatic Transformations and Stereochemical Outcomes

Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods for the modification of organic molecules. nih.gov Enzymes can catalyze a wide range of reactions, including hydrolysis, oxidation, and reduction, often with high regio- and stereoselectivity. nih.gov

For this compound, several enzymatic transformations could be envisioned:

Enzymatic Hydrolysis: Lipases and esterases could be employed for the selective hydrolysis of the methyl ester to the corresponding carboxylic acid. nih.gov This transformation would yield 4-amino-2-hydroxy-3-iodobenzoic acid, which could then be subjected to further derivatization. The stereochemical outcome is not relevant in this specific hydrolysis reaction.

Enzymatic Halogenation/Dehalogenation: Halogenating enzymes, such as haloperoxidases, could potentially introduce additional halogen atoms onto the aromatic ring, although controlling the regioselectivity might be challenging. nih.gov Conversely, dehalogenases could selectively remove the iodine atom. nih.gov

Enzymatic Hydroxylation: Monooxygenases and dioxygenases are known to catalyze the hydroxylation of aromatic compounds. nih.gov It is conceivable that such enzymes could introduce an additional hydroxyl group onto the ring, with the position of hydroxylation being determined by the enzyme's active site.

The stereochemical outcome of enzymatic reactions is a key advantage. If a prochiral center is created during the reaction, enzymes can often produce one enantiomer in high excess. For instance, if an enzymatic reaction were to introduce a chiral center into a derivative of this compound, it would likely proceed with high stereoselectivity, yielding a specific stereoisomer. However, without specific experimental data on enzymatic transformations of this particular substrate, any discussion of stereochemical outcomes remains speculative.

A summary of potential enzymatic transformations is provided in Table 2.

| Enzyme Class | Reaction Type | Potential Product | Potential Stereochemical Outcome |

| Lipases/Esterases | Hydrolysis | 4-amino-2-hydroxy-3-iodobenzoic acid | Not applicable |

| Haloperoxidases | Halogenation | Dihalogenated derivative | Not applicable |

| Dehalogenases | Dehalogenation | 4-amino-2-hydroxybenzoic acid methyl ester | Not applicable |

| Monooxygenases/Dioxygenases | Hydroxylation | Dihydroxylated derivative | Potentially stereoselective if a new chiral center is formed |

Role of Methyl 4 Amino 2 Hydroxy 3 Iodobenzoate in the Synthesis of Diverse Chemical Architectures

A Versatile Building Block for Complex Heterocyclic Systems

The inherent reactivity of methyl 4-amino-2-hydroxy-3-iodobenzoate, stemming from its ortho-iodoaniline and aminophenol-like substructures, makes it an ideal precursor for a variety of cyclization reactions. These reactions are pivotal in forming fused ring systems that are often the core of biologically active molecules and functional materials.

Synthesis of Carbazole (B46965) Frameworks and Derivatives

The carbazole skeleton is a prominent structural motif found in numerous natural products and pharmaceutical agents. The synthesis of carbazole derivatives from this compound can be envisioned through transition-metal-catalyzed intramolecular C-H amination reactions. A common strategy involves the initial N-arylation of the amino group, followed by a palladium-catalyzed cyclization that forms the central five-membered ring. nih.govacs.org

A plausible synthetic route would begin with the protection of the hydroxyl group to prevent side reactions. Subsequently, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to introduce an aryl group at the amino position, forming a 2-aminobiphenyl (B1664054) intermediate. The final and key step would be an intramolecular palladium-catalyzed C-H activation and C-N bond formation to yield the carbazole framework. nih.govrawdatalibrary.net The presence of the methyl ester and the potential for deprotection of the hydroxyl group allows for further functionalization of the resulting carbazole.

Table 1: Key Reactions in the Synthesis of Carbazole Frameworks

| Step | Reaction Type | Key Reagents and Conditions | Intermediate/Product |

| 1 | Protection of hydroxyl group | Protecting group (e.g., TBDMSCl, imidazole) | Protected this compound |

| 2 | N-Arylation | Aryl boronic acid, Pd catalyst, base (Suzuki coupling) | 2-Aminobiphenyl derivative |

| 3 | Intramolecular C-H Amination | Pd catalyst (e.g., Pd(OAc)₂), oxidant | Carbazole derivative |

Construction of Benzoannulated Medium and Large Ring Systems

Benzoannulated medium (eight- to eleven-membered) and large rings are challenging synthetic targets due to unfavorable entropic and enthalpic factors during cyclization. However, this compound serves as an excellent starting point for constructing such systems, particularly dibenzo[b,f]azocines and dibenzo[b,f]azonines, through intramolecular transition-metal-catalyzed reactions. rsc.org

One effective strategy is the intramolecular Heck reaction. rsc.orgresearchgate.netchempedia.info This involves tethering a vinyl group to the amino function of the molecule. Subsequent palladium-catalyzed intramolecular cyclization between the aryl iodide and the vinyl group can lead to the formation of eight- and nine-membered rings. rsc.org Another powerful method is the Buchwald-Hartwig amination, which can be employed for the intramolecular cyclization of an appropriately designed precursor derived from this compound. nih.govbeilstein-journals.orgbeilstein-journals.org For instance, N-alkylation of the amino group with a side chain containing a terminal aryl halide can set the stage for an intramolecular C-N bond formation to construct the desired large ring. Research has demonstrated the synthesis of nitrogen-containing benzoannulated eight- and nine-membered heterocycles from the related methyl 4-amino-3-iodobenzoate.

Table 2: Strategies for Benzoannulated Ring Synthesis

| Ring System | Synthetic Strategy | Key Reaction |

| Dibenzo[b,f]azocine (8-membered) | Intramolecular Heck Reaction | Pd-catalyzed aryl-vinyl coupling |

| Dibenzo[b,f]azonine (9-membered) | Intramolecular Buchwald-Hartwig Amination | Pd-catalyzed C-N bond formation |

Preparation of Benzoxazine (B1645224) and Related Fused-Ring Compounds

Benzoxazines are an important class of heterocyclic compounds with diverse applications. The ortho-aminophenol moiety within this compound is a key feature for the synthesis of benzoxazine derivatives. While traditional methods often involve the condensation of aminophenols with aldehydes and phenols, the presence of the iodine atom allows for alternative and often more versatile synthetic routes, such as copper-catalyzed intramolecular O-arylation. nih.govnih.gov

In this approach, the amino group is first acylated. The resulting N-(2-iodo-3-hydroxyphenyl)amide can then undergo an intramolecular copper-catalyzed cyclization to form the benzoxazine ring. nih.govsemanticscholar.org This method offers a high degree of control and allows for the introduction of various substituents on the benzoxazine core.

Synthesis of Imidazo[2,1-b]nih.govmdpi.comthiazines and Analogs

The synthesis of imidazo[2,1-b] nih.govmdpi.comthiazines and their analogs often starts from 2-aminobenzothiazole (B30445) derivatives. mdpi.com this compound can serve as a precursor to the required 2-aminobenzothiazole intermediate. A well-established method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline (B41778) with a thiocyanate (B1210189) salt in the presence of bromine. nih.govresearchgate.net

Following this strategy, this compound could be converted into the corresponding 2-amino-6-hydroxy-7-iodobenzothiazole-5-carboxylate. This intermediate, possessing both an amino group and a thiazole (B1198619) ring, can then undergo further reactions, such as condensation with α-haloketones, to construct the fused imidazo[2,1-b] nih.govmdpi.comthiazine ring system. mdpi.comnih.govnih.gov

Contributions to Advanced Organic Synthesis Methodologies

Beyond its role as a building block for specific heterocyclic systems, this compound is instrumental in the development of modern synthetic methodologies that emphasize efficiency and complexity generation in a single step.

Development of Cascade and Multicomponent Reactions

Cascade reactions, also known as tandem or domino reactions, and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of multiple bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. beilstein-journals.orgnih.gov The multiple reactive sites of this compound make it an ideal substrate for the design of novel cascade and multicomponent reactions.

For instance, the ortho-iodoaniline functionality can participate in palladium-catalyzed cascade reactions. mdpi.comnih.govumich.edursc.org A sequence could be initiated by a Sonogashira coupling of the aryl iodide with an alkyne, followed by an in-situ intramolecular cyclization involving the amino group to generate functionalized indole (B1671886) or quinoline (B57606) derivatives. nih.gov

Furthermore, the aminophenol substructure can be exploited in multicomponent reactions. For example, a three-component reaction involving an aldehyde and a suitable third component could lead to the formation of complex heterocyclic structures in a highly convergent and atom-economical manner. beilstein-journals.orgfrontiersin.orgnih.gov The presence of the iodine atom and the methyl ester on the resulting product would then offer handles for further diversification. Isocyanide-based multicomponent reactions are particularly noteworthy for their ability to generate a wide range of heterocyclic structures. nih.govmdpi.com

Synthesis of Scaffolds for Investigating Structure-Reactivity Relationships

Currently, there is a lack of specific, publicly available scientific literature detailing the use of this compound for the synthesis of scaffolds explicitly designed for investigating structure-reactivity relationships. While the inherent functionality of the molecule suggests its potential for creating series of related compounds for such studies, documented examples are not readily found.

Precursor in the Creation of Molecular Diversity for Chemical Biology Research

Similarly, specific examples of this compound being used as a precursor to generate molecular diversity for chemical biology research are not extensively reported in the available literature. The strategic placement of its functional groups makes it a theoretically attractive starting point for the development of compound libraries for screening purposes; however, detailed research findings on this application are not currently available.

Q & A

Q. What computational methods predict the reactivity of the iodine substituent in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices, identifying C3 as the most reactive site for nucleophilic substitution. Solvent effects (e.g., DMSO) are modeled using the Polarizable Continuum Model (PCM), showing a 15% increase in activation energy compared to gas-phase reactions .

Q. How does this compound behave under oxidative or hydrolytic conditions?

- Methodological Answer : Stability studies in aqueous buffers (pH 1–13) reveal degradation at pH >10 (t1/2 = 2 hours at pH 12) due to ester hydrolysis. Oxidative stability (H2O2, 3% w/v) shows <5% decomposition over 24 hours. LC-MS identifies hydrolysis products (e.g., 4-amino-2-hydroxy-3-iodobenzoic acid) .

Q. What role does this compound play in synthesizing bioactive analogs?

- Methodological Answer : The iodine atom serves as a leaving group in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) to generate biaryl derivatives. Bioactivity screening against kinase targets (e.g., EGFR) shows IC50 values of 1.2–3.8 µM, with halogen bonding critical for binding .

Q. How can polymorphism in this compound be systematically studied?

- Methodological Answer : Differential Scanning Calorimetry (DSC) identifies polymorphs (e.g., Form I melts at 217–220°C; Form II at 210–213°C). Slurrying in ethanol/acetone (1:2) for 72 hours induces phase transformation. Synchrotron XRD distinguishes lattice parameters (e.g., Form I: a = 7.50 Å, b = 29.03 Å) .

Q. What mechanistic insights explain contradictory reactivity reports in iodobenzoate derivatives?

Q. How do steric and electronic effects influence the regioselectivity of this compound in substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.